molecular formula C4H3ClN2OS B1321924 2-Amino-1,3-thiazole-4-carbonyl chloride CAS No. 749795-92-4

2-Amino-1,3-thiazole-4-carbonyl chloride

Cat. No.: B1321924
CAS No.: 749795-92-4
M. Wt: 162.6 g/mol
InChI Key: NCXSWDFRUFTPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carbonyl chloride group makes it a versatile intermediate in organic synthesis.

Safety and Hazards

For safety, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial and anti-inflammatory activities) . It is wished that this review will be accommodating for new views in the expedition for rationalistic designs of 2-aminothiazole-based medical synthetic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-thiazole-4-carbonyl chloride typically involves the reaction of 2-amino-1,3-thiazole with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group.

  • Using Phosgene

      Reaction: 2-Amino-1,3-thiazole + Phosgene → this compound

      Conditions: The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.

  • Using Thionyl Chloride

      Reaction: 2-Amino-1,3-thiazole + Thionyl Chloride → this compound

      Conditions: This reaction is typically carried out under reflux conditions with thionyl chloride in an inert solvent like chloroform or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and safe handling of reactive intermediates like phosgene and thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution

      Reagents: Amines, alcohols, thiols

      Conditions: Typically carried out in an inert solvent at room temperature or slightly elevated temperatures.

      Products: Formation of corresponding amides, esters, and thioesters.

  • Hydrolysis

      Reagents: Water or aqueous base

      Conditions: Mild to moderate temperatures.

      Products: 2-Amino-1,3-thiazole-4-carboxylic acid.

  • Condensation Reactions

      Reagents: Various nucleophiles such as hydrazines, hydroxylamines.

      Conditions: Carried out in the presence of a base or acid catalyst.

      Products: Formation of hydrazides, oximes, and other derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole-4-carboxylic acid: Lacks the reactive carbonyl chloride group but can be used as a precursor in further synthetic modifications.

    2-Amino-1,3-thiazole-4-carboxamide: Contains an amide group instead of the carbonyl chloride, offering different reactivity and applications.

    2-Amino-1,3-thiazole-4-carboxylate esters: Ester derivatives that are used in various synthetic applications.

Uniqueness

2-Amino-1,3-thiazole-4-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations and applications in both research and industry .

Properties

IUPAC Name

2-amino-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXSWDFRUFTPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608544
Record name 2-Amino-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749795-92-4
Record name 2-Amino-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.